(Z)-octadec-13-enoic acid
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Overview
Description
(Z)-octadec-13-enoic acid is a natural product found in Bupleurum chinense with data available.
Scientific Research Applications
Synthesis and Antibacterial Activity : Oleic acid derivatives, such as 5-(alkenyl)-2-amino- and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazoles, have been synthesized using oleic acid as a starting material. These compounds exhibited good antibacterial activity, particularly against E. coli (Banday, Mattoo, & Rauf, 2010).
Synthesis of Fluorinated Fatty Acids : Oleic acid has been used in the synthesis of highly fluorinated fatty acids, which are valuable for various industrial and research applications. This includes the synthesis of oleic acid-F13 and other similar compounds (Buchanan, Smits, & Munteanu, 2003).
Esterification and Spectral Analysis : Oleic acid has been employed in esterification reactions with alcohols, leading to the formation of various esters. These esters have been characterized using spectral analysis techniques (Rauf & Parveen, 2004).
Synthesis of Polyamides for Coating Applications : Oleic acid derivatives have been used in the synthesis of partially or fully biosourced (co)polyamides. These polymers exhibit properties such as low glass transition temperatures and photocrosslinking ability, making them suitable for bio-based UV powder coatings (Rejaibi et al., 2015).
Synthesis of Nitrolipids : Oleic acid has been utilized in the scalable and efficient synthesis of nitrated lipids. These nitrated lipids have significant chemical reactivity and biological implications (Woodcock et al., 2006).
Solid-Liquid Equilibrium Studies : Oleic acid has been studied in the context of solid-liquid phase diagrams in binary mixtures containing fatty acids and triacylglycerols, providing insights into the physical properties of these compounds (Costa et al., 2011).
Synthesis and Characterization of Unsaturated Polyamides : Polyamides based on oleic acid have been synthesized and characterized, revealing their potential for various applications due to their high molar mass and semi-crystalline nature (Pardal et al., 2008).
properties
Molecular Formula |
C18H34O2 |
---|---|
Molecular Weight |
282.5 g/mol |
IUPAC Name |
octadec-13-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20) |
InChI Key |
BDLLSHRIFPDGQB-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCC(=O)O |
Pictograms |
Irritant |
synonyms |
13-octadecenoic acid 13-octadecenoic acid, (E)-isomer 13-octadecenoic acid, sodium salt, (Z)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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